molecular formula C9H10N4O3 B1466180 6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid CAS No. 1097254-99-3

6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B1466180
CAS No.: 1097254-99-3
M. Wt: 222.2 g/mol
InChI Key: ISIOFXTUTJISDB-UHFFFAOYSA-N
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Description

6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H10N4O3 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
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Biological Activity

6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a piperazine moiety. Its chemical formula is C10H11N3O3C_{10}H_{11}N_3O_3, and it possesses both acidic and basic functional groups, which may contribute to its interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Research indicates that it may function as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cellular signaling and physiological responses.

Enzymatic Interactions

  • Angiotensin-Converting Enzyme (ACE) Inhibition : Similar compounds have demonstrated ACE inhibitory activity, suggesting that this compound may also exhibit antihypertensive properties through this mechanism .
  • Receptor Binding : The piperazine ring may facilitate binding to neurotransmitter receptors, which could explain potential neuroactive effects.

Antihypertensive Effects

Studies on related compounds have shown that derivatives of pyrimidine-4-carboxylic acid can act as effective antihypertensives by inhibiting ACE. This suggests that this compound may share similar properties, making it a candidate for further investigation in hypertension management .

Antimicrobial Activity

Research indicates that similar piperazine-containing compounds exhibit antimicrobial properties. The structural features of this compound may enhance its ability to target bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Case Studies

  • Synthesis and Evaluation of Analogues : A study synthesized various analogues of pyrimidine derivatives, including those with piperazine substitutions. These compounds were evaluated for their biological activities, revealing significant ACE inhibition and potential as antihypertensive agents .
  • Pharmacological Assessment : In vivo studies demonstrated that certain derivatives exhibited dose-dependent effects on blood pressure regulation in animal models, supporting the hypothesis that similar compounds might be effective in clinical settings .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeBiological ActivityReference
This compoundPyrimidine derivativePotential ACE inhibitor
3-(3-Sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acidPyrimidine derivativeAntihypertensive (ACE inhibitor)
6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acidPyrimidone derivativeHigh affinity for PPARγ

Properties

IUPAC Name

6-(3-oxopiperazin-1-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c14-8-4-13(2-1-10-8)7-3-6(9(15)16)11-5-12-7/h3,5H,1-2,4H2,(H,10,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIOFXTUTJISDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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